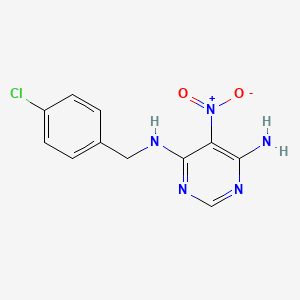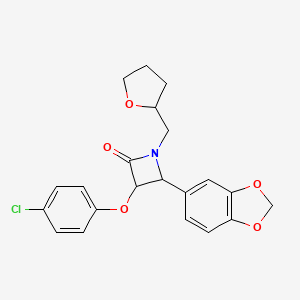
3-(2,2-diallylpyrrolidin-1-yl)-N-(2,4-dimethylphenyl)-3-oxopropanamide
Vue d'ensemble
Description
3-(2,2-diallylpyrrolidin-1-yl)-N-(2,4-dimethylphenyl)-3-oxopropanamide, also known as DAPTA, is a synthetic compound that has been studied for its potential therapeutic applications. DAPTA is a small molecule that has been shown to have antiviral and anti-inflammatory properties.
Mécanisme D'action
The mechanism of action of 3-(2,2-diallylpyrrolidin-1-yl)-N-(2,4-dimethylphenyl)-3-oxopropanamide is not fully understood, but it is believed to act by binding to the CD4 receptor on T cells and blocking the entry of viruses into the cells. 3-(2,2-diallylpyrrolidin-1-yl)-N-(2,4-dimethylphenyl)-3-oxopropanamide has also been shown to inhibit the production of pro-inflammatory cytokines, which may contribute to its anti-inflammatory properties.
Biochemical and Physiological Effects:
3-(2,2-diallylpyrrolidin-1-yl)-N-(2,4-dimethylphenyl)-3-oxopropanamide has been shown to have a range of biochemical and physiological effects. It has been shown to inhibit the replication of HIV-1 and other viruses by blocking the entry of the virus into the cells. 3-(2,2-diallylpyrrolidin-1-yl)-N-(2,4-dimethylphenyl)-3-oxopropanamide has also been shown to have anti-inflammatory properties, which may be due to its ability to inhibit the production of pro-inflammatory cytokines.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using 3-(2,2-diallylpyrrolidin-1-yl)-N-(2,4-dimethylphenyl)-3-oxopropanamide in lab experiments is its high potency and selectivity. 3-(2,2-diallylpyrrolidin-1-yl)-N-(2,4-dimethylphenyl)-3-oxopropanamide has been shown to be effective at low concentrations, which can reduce the amount of compound needed for experiments. However, one of the limitations of using 3-(2,2-diallylpyrrolidin-1-yl)-N-(2,4-dimethylphenyl)-3-oxopropanamide is its potential toxicity. Further research is needed to determine the safety of 3-(2,2-diallylpyrrolidin-1-yl)-N-(2,4-dimethylphenyl)-3-oxopropanamide for use in humans.
Orientations Futures
There are several future directions for research on 3-(2,2-diallylpyrrolidin-1-yl)-N-(2,4-dimethylphenyl)-3-oxopropanamide. One area of research is the development of 3-(2,2-diallylpyrrolidin-1-yl)-N-(2,4-dimethylphenyl)-3-oxopropanamide derivatives with improved potency and selectivity. Another area of research is the development of 3-(2,2-diallylpyrrolidin-1-yl)-N-(2,4-dimethylphenyl)-3-oxopropanamide-based therapies for the treatment of viral infections and inflammatory diseases. Additionally, further research is needed to determine the safety and efficacy of 3-(2,2-diallylpyrrolidin-1-yl)-N-(2,4-dimethylphenyl)-3-oxopropanamide for use in humans.
Conclusion:
In conclusion, 3-(2,2-diallylpyrrolidin-1-yl)-N-(2,4-dimethylphenyl)-3-oxopropanamide is a synthetic compound that has been studied for its potential therapeutic applications in the treatment of viral infections and inflammatory diseases. The synthesis of 3-(2,2-diallylpyrrolidin-1-yl)-N-(2,4-dimethylphenyl)-3-oxopropanamide has been optimized to produce high yields of the compound. 3-(2,2-diallylpyrrolidin-1-yl)-N-(2,4-dimethylphenyl)-3-oxopropanamide has been shown to have antiviral and anti-inflammatory properties and has been studied for its potential use in the treatment of HIV-1, SARS-CoV, HCV, rheumatoid arthritis, and multiple sclerosis. Further research is needed to determine the safety and efficacy of 3-(2,2-diallylpyrrolidin-1-yl)-N-(2,4-dimethylphenyl)-3-oxopropanamide for use in humans and to develop 3-(2,2-diallylpyrrolidin-1-yl)-N-(2,4-dimethylphenyl)-3-oxopropanamide-based therapies for the treatment of these diseases.
Applications De Recherche Scientifique
3-(2,2-diallylpyrrolidin-1-yl)-N-(2,4-dimethylphenyl)-3-oxopropanamide has been studied for its potential therapeutic applications in the treatment of viral infections and inflammatory diseases. Research has shown that 3-(2,2-diallylpyrrolidin-1-yl)-N-(2,4-dimethylphenyl)-3-oxopropanamide has antiviral activity against a range of viruses, including HIV-1, SARS-CoV, and HCV. 3-(2,2-diallylpyrrolidin-1-yl)-N-(2,4-dimethylphenyl)-3-oxopropanamide has also been shown to have anti-inflammatory properties and has been studied for its potential use in the treatment of inflammatory diseases such as rheumatoid arthritis and multiple sclerosis.
Propriétés
IUPAC Name |
3-[2,2-bis(prop-2-enyl)pyrrolidin-1-yl]-N-(2,4-dimethylphenyl)-3-oxopropanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H28N2O2/c1-5-10-21(11-6-2)12-7-13-23(21)20(25)15-19(24)22-18-9-8-16(3)14-17(18)4/h5-6,8-9,14H,1-2,7,10-13,15H2,3-4H3,(H,22,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DDUFJOKLUMLORX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)NC(=O)CC(=O)N2CCCC2(CC=C)CC=C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H28N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2,2-diallylpyrrolidin-1-yl)-N-(2,4-dimethylphenyl)-3-oxopropanamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-(1,3-benzodioxol-5-ylmethyl)-N'-(4-methoxyphenyl)-N-[1-(4-methoxyphenyl)-2,5-dioxo-3-pyrrolidinyl]urea](/img/structure/B4140281.png)
![7-fluoro-2-(4-methoxybenzyl)-1-(3-nitrophenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B4140292.png)
![N-allyl-N'-(4-chlorophenyl)-N-[1-(4-methoxyphenyl)-2,5-dioxo-3-pyrrolidinyl]urea](/img/structure/B4140299.png)
![4-[hydroxy(2-thienyl)methyl]-N-(3-methyl-1,2,4-thiadiazol-5-yl)piperidine-1-carboxamide](/img/structure/B4140301.png)
![4,10-bis[2-(3,4-dimethoxyphenyl)ethyl]-4,10-diazatetracyclo[5.5.2.0~2,6~.0~8,12~]tetradec-13-ene-3,5,9,11-tetrone](/img/structure/B4140313.png)
![5-chloro-N-[4-(5-methyl-2-furyl)-1,3-thiazol-2-yl]-2-pyridinamine](/img/structure/B4140321.png)
![1-benzyl-7,7-dimethyl-2-phenyl-1,5,7,8-tetrahydro-4H-pyrano[4,3-d]pyrimidine-4-thione](/img/structure/B4140340.png)
![N-(5-butyl-1,3,4-thiadiazol-2-yl)-2-[(5-butyl-4H-1,2,4-triazol-3-yl)thio]acetamide](/img/structure/B4140343.png)
![2-{[1-(4-iodophenyl)-2,5-dioxo-3-pyrrolidinyl]thio}-N-phenylacetamide](/img/structure/B4140351.png)


![4-(2-{[4-(dimethylamino)phenyl]amino}-1,3-thiazol-4-yl)phenyl acetate](/img/structure/B4140364.png)
![2-benzyl-1-(3-bromo-4-hydroxy-5-methoxyphenyl)-6,7-dimethyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B4140368.png)
![N-{[4-allyl-5-({2-oxo-2-[(1-phenylethyl)amino]ethyl}thio)-4H-1,2,4-triazol-3-yl]methyl}-3,4-dimethoxybenzamide](/img/structure/B4140373.png)